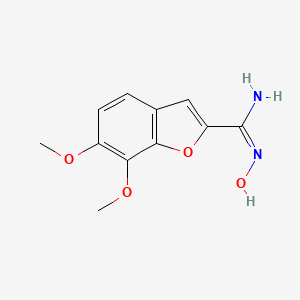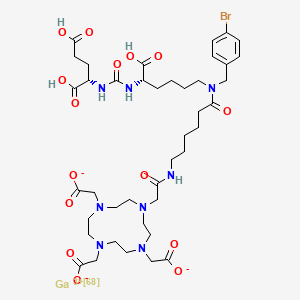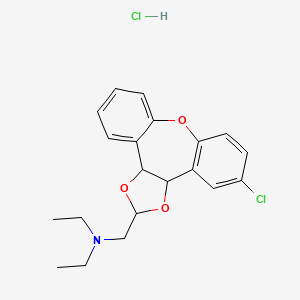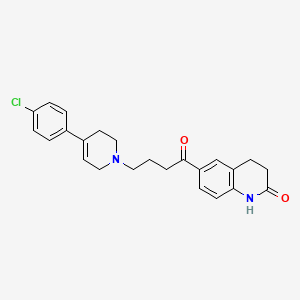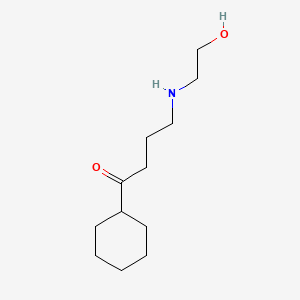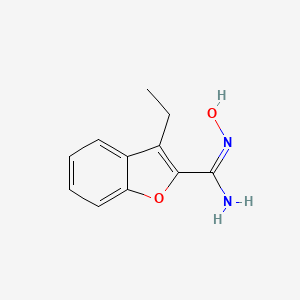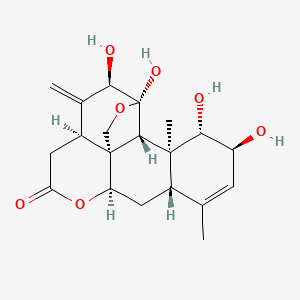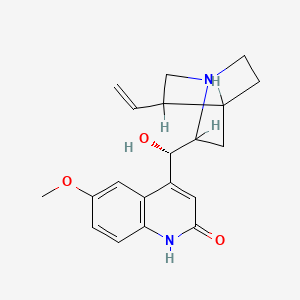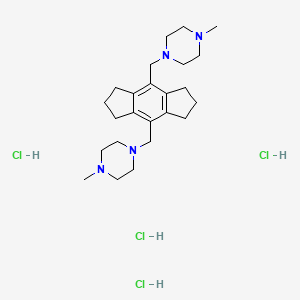
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium is a chemical compound with the molecular formula C13H24CaO15 and a molecular weight of 460.39866. It is known for its unique coordination properties, where calcium ions are chelated by gluconate and gluco-heptonate ligands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium typically involves the reaction of calcium salts with gluconic acid and gluco-heptonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal chelation of the calcium ions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state calcium complexes, while reduction reactions may produce lower oxidation state complexes .
Aplicaciones Científicas De Investigación
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is studied for its potential role in biological systems, particularly in calcium metabolism and transport.
Medicine: It is investigated for its potential therapeutic applications, including its use as a calcium supplement and in the treatment of calcium deficiency disorders.
Mecanismo De Acción
The mechanism of action of (D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium involves the chelation of calcium ions by the gluconate and gluco-heptonate ligands. This chelation stabilizes the calcium ions and enhances their solubility and bioavailability. The molecular targets and pathways involved in its action include calcium transport proteins and enzymes involved in calcium metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Calcium Gluconate: A similar compound where calcium is chelated by gluconate ligands.
Calcium Heptonate: Another similar compound with calcium chelated by heptonate ligands.
Uniqueness
(D-Gluconato-O1,O2)(D-gluco-heptonato-O1,O2)calcium is unique due to its dual chelation by both gluconate and gluco-heptonate ligands, which enhances its stability and bioavailability compared to compounds with single ligand chelation .
Propiedades
Número CAS |
94233-02-0 |
|---|---|
Fórmula molecular |
C13H24CaO15 |
Peso molecular |
460.40 g/mol |
Nombre IUPAC |
calcium;(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C7H14O8.C6H12O7.Ca/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-6,8-13H,1H2,(H,14,15);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2-,3-,4-,5+,6-;2-,3-,4+,5-;/m11./s1 |
Clave InChI |
DDYVHXDTXYNJGW-RRJWUFKUSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
SMILES canónico |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


